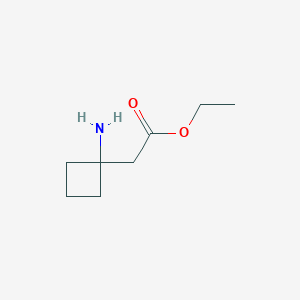

Ethyl 2-(1-aminocyclobutyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(1-aminocyclobutyl)acetate is an organic compound with the molecular formula C8H15NO2 It is characterized by the presence of an ethyl ester group attached to a cyclobutane ring, which is further substituted with an amino group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-aminocyclobutyl)acetate typically involves the reaction of cyclobutanone with ethyl bromoacetate in the presence of a base, followed by the reduction of the resulting ester to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

Ethyl 2-(1-aminocyclobutyl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohols.

Substitution: Halogenated or other substituted derivatives.

科学的研究の応用

Based on the search results, here's what is known about the applications of ethyl 2-(1-aminocyclobutyl)acetate:

Currently, the available information on the applications of this compound is limited. The primary use of this compound appears to be as a chemical intermediate in the synthesis of other compounds .

Synthesis of Arginase Inhibitors

- This compound is a building block in the synthesis of arginase inhibitors . Arginase inhibitors have potential therapeutic applications, as studies indicate that high-fat, high-cholesterol diets can cause liver damage and lead to the overexpression of ARG-1 .

- A multi-step synthesis using this compound leads to the creation of (S)-2-acetamido-2-((1S, 3R)-3-aminocyclobutyl)-N-tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanamide, a specific arginase inhibitor .

Other potential applications

- The synthesis and study of homopiperazine derivatives, which have potential anti-cancer activity, involves similar chemical compounds . While this compound isn't directly mentioned in this context, its structural features could make it relevant in creating novel derivatives with pharmaceutical applications .

- This compound may be useful in the production of materials like rubber vulcanization accelerators, and resins .

作用機序

The mechanism of action of ethyl 2-(1-aminocyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and elicit specific biological responses.

類似化合物との比較

Ethyl 2-(1-aminocyclobutyl)acetate can be compared with other similar compounds, such as:

Ethyl 2-(1-aminocyclopropyl)acetate: Differing by the ring size, which can influence the reactivity and biological activity.

Ethyl 2-(1-aminocyclopentyl)acetate: The larger ring size may result in different steric and electronic properties.

Ethyl 2-(1-aminocyclohexyl)acetate: The six-membered ring can lead to distinct conformational and chemical behavior.

The uniqueness of this compound lies in its four-membered cyclobutane ring, which imparts specific strain and reactivity characteristics that are not observed in its analogs with different ring sizes.

生物活性

Ethyl 2-(1-aminocyclobutyl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various cancer cell lines.

This compound is characterized by its unique cyclobutane structure, which contributes to its biological properties. The compound can be synthesized through various methods, typically involving the reaction of cyclobutyl derivatives with ethyl acetate in the presence of appropriate catalysts. The synthesis process is crucial as it influences the purity and yield of the final product, which are essential for subsequent biological evaluations.

The biological activity of this compound is primarily linked to its role as a potential inhibitor of specific cellular pathways involved in cancer progression. It has been studied for its effects on cell cycle regulation and apoptosis induction in various cancer cell lines.

Key Findings from Research Studies

- Cytotoxicity : A study evaluated the cytotoxic effects of this compound on human leukemia cells (K562 and CEM lines). The results indicated that at concentrations above 50 µM, significant cell death was observed, with an IC50 value determined at approximately 27 µM for certain derivatives .

- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound led to an accumulation of cells in the subG1 phase, indicating apoptosis. Specifically, at a concentration of 100 µM, there was a notable decrease in G1, S, and G2/M phase cells, suggesting that this compound effectively disrupts normal cell cycle progression .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds indicates that modifications to the cyclobutane ring or substituents on the phenyl ring can significantly enhance or diminish biological activity. Electron-donating groups have been shown to increase cytotoxicity, while electron-withdrawing groups may reduce it .

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2e | K562 | 27 | Induces apoptosis |

| 3f | CEM | 30 | Cell cycle arrest |

| 4a | Reh | 18 | Cytotoxicity via necrosis |

Case Studies

Case Study 1: Anticancer Activity in Leukemia Cells

In a controlled study involving human leukemia cell lines, researchers treated cells with varying concentrations of this compound. The study concluded that higher concentrations resulted in increased cell death rates and significant changes in cell cycle distribution. The findings support the hypothesis that this compound has potential as an anticancer agent.

Case Study 2: Structure Modification Impact

A subsequent investigation focused on modifying the structure of this compound to enhance its efficacy. By introducing different substituents on the cyclobutane ring, researchers observed variations in cytotoxicity profiles across different cancer cell lines, underscoring the importance of structural optimization in drug design .

特性

IUPAC Name |

ethyl 2-(1-aminocyclobutyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-7(10)6-8(9)4-3-5-8/h2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTXGTVXRSBOFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。